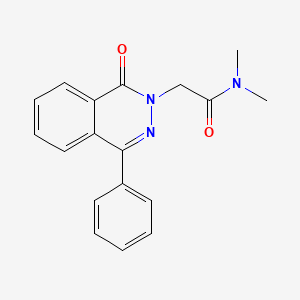

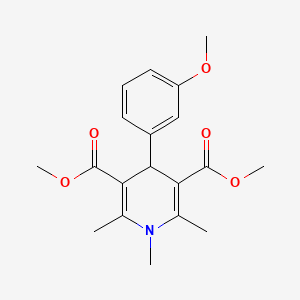

![molecular formula C17H18N2O3S B5651588 N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5651588.png)

N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide” is characterized by a pyrrolidine ring linked to a benzene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage due to the non-planarity of the ring . The molecular formula of the compound is C22H25N3O4S .Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core structure in this compound, is a versatile scaffold in drug discovery. It’s used to create biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound’s variations can lead to novel therapeutics with selectivity for various biological targets.

Antibacterial Agents

Modifications of the N-substituents in compounds like N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide have shown to influence antibacterial activity. Research indicates that varying the N-substituents can significantly alter the compound’s efficacy against bacterial strains .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring allows for the synthesis of enantioselective compounds. Different stereoisomers of this compound can bind to enantioselective proteins in distinct ways, which is crucial for developing drugs with specific biological profiles .

Structure-Activity Relationship (SAR) Studies

This compound can be used in SAR studies to understand the relationship between the chemical structure and biological activity. By altering different substituents, researchers can investigate the impact on biological activity and optimize the compound for better therapeutic effects .

Pharmacokinetic Modulation

Incorporating the pyrrolidine ring into pharmaceuticals can modify their physicochemical properties, potentially improving their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles .

Orientations Futures

The future directions for “N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide” and similar compounds could involve further exploration of their potential therapeutic uses. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is great interest in this saturated scaffold due to its potential in drug discovery .

Mécanisme D'action

Target of Action

The primary target of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . It interacts with the receptor to potentiate its activity, enhancing the influx of Ca2+ ions from the ER to the mitochondria . This modulation can have various effects depending on the context, including anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The compound’s action primarily affects the calcium signaling pathway in brain cells . By modulating the sigma-1 receptor, it influences the release of Ca2+ ions from the ER, which can then participate in various downstream signaling events. These events can influence a wide range of cellular processes, including neuronal excitability, synaptic plasticity, and cell survival .

Pharmacokinetics

Similar compounds with a pyrrolidine ring structure are known to have good bioavailability and can cross the blood-brain barrier, suggesting that this compound may have similar properties .

Result of Action

The modulation of the sigma-1 receptor by N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide can have various effects at the molecular and cellular levels. For example, it can enhance neuronal excitability, promote synaptic plasticity, and protect cells from apoptosis . These effects can contribute to the compound’s potential therapeutic effects, such as anti-seizure, antidepressant, and cognition-enhancing activities .

Propriétés

IUPAC Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13-12-14(9-10-16(13)19-11-5-8-17(19)20)18-23(21,22)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,18H,5,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAYPWXYVNPRIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

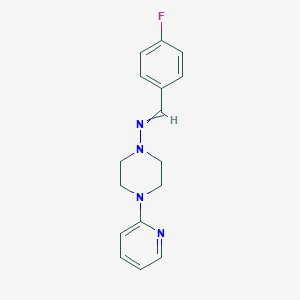

![8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5651513.png)

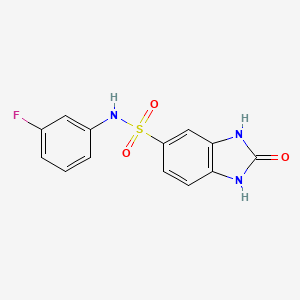

![2-ethyl-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5651522.png)

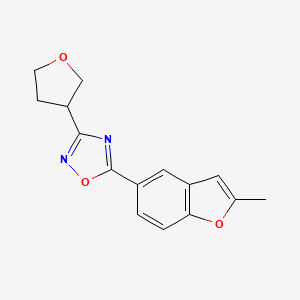

![4-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}-7-fluoroquinolin-2(1H)-one](/img/structure/B5651527.png)

![N-(2,3-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5651538.png)

![2-[(2-carboxyethyl)sulfinyl]benzoic acid](/img/structure/B5651546.png)

![4-({4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-furyl}methyl)morpholine](/img/structure/B5651559.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5651593.png)

![N-(3-chloro-4-methoxyphenyl)-3-[1-(cyclopropylsulfonyl)piperidin-3-yl]propanamide](/img/structure/B5651608.png)